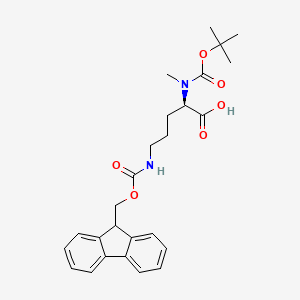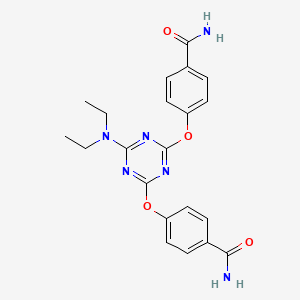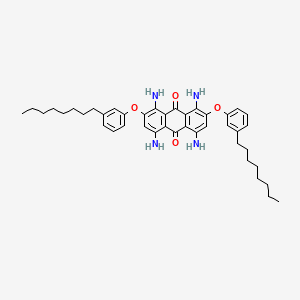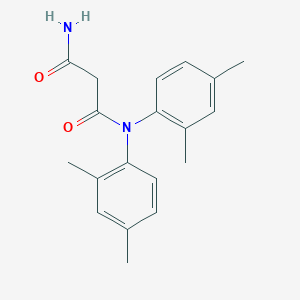
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a malonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide typically involves the reaction of malonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride. The general reaction scheme is as follows:
Malonyl chloride+2×2,4-dimethylaniline→this compound+2×HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of this compound derivatives with reduced nitrogen-containing functional groups.
Substitution: Formation of substituted this compound derivatives with various functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis-(2,4-dimethyl-phenyl)-terephthalamide: Similar in structure but with a terephthalamide core instead of a malonamide core.
N,N-Bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamine: Contains an ethane-1,2-diamine core, differing in the central structure.
N,N-Bis-(2,4-dimethyl-phenyl)-thiourea: Features a thiourea core, introducing sulfur into the structure.
Uniqueness
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is unique due to its malonamide core, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N',N'-bis(2,4-dimethylphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)21(19(23)11-18(20)22)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H2,20,22) |
Clave InChI |
KZTLKCZTNNBDAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)C)C(=O)CC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


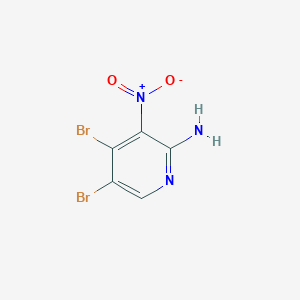
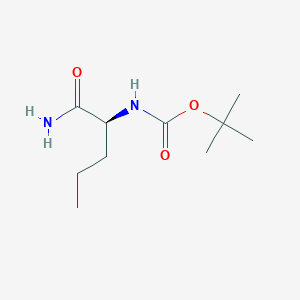
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
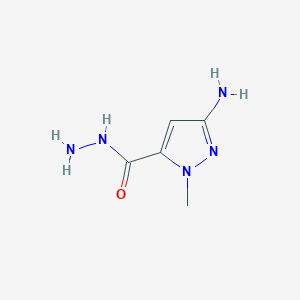
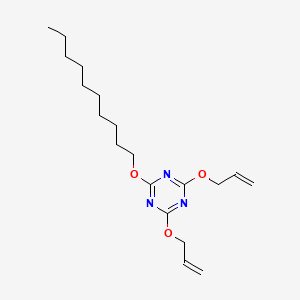
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

